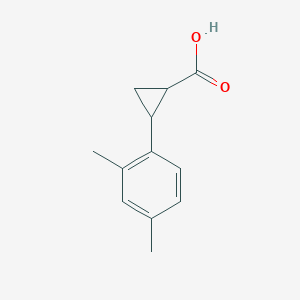
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a carboxylic acid group and a 2,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of 2,4-dimethylphenylacetic acid using diazomethane or other carbene precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclopropane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring’s strain energy can drive reactions, while the carboxylic acid group can participate in acid-base chemistry. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the cyclopropane ring.
2-(2,4-Dimethylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9(8(2)5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
Clé InChI |
BDCAWIWSTIEPCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


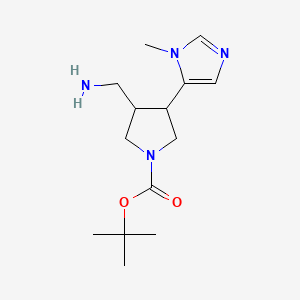
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
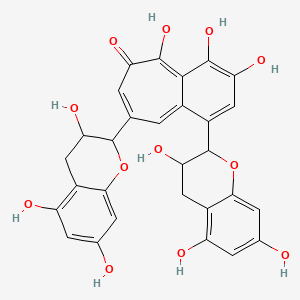
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![b']Difuran](/img/structure/B15127149.png)
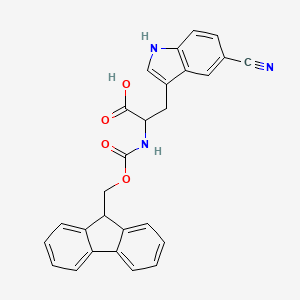
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
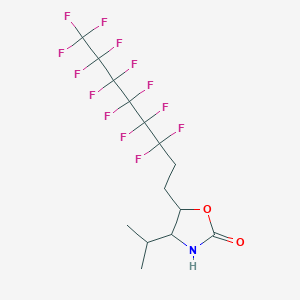
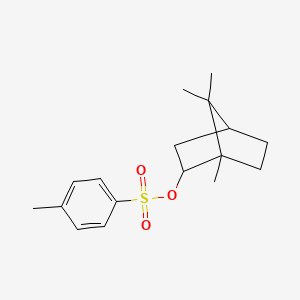
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)
![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
